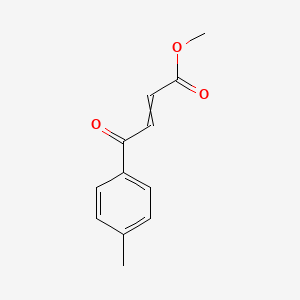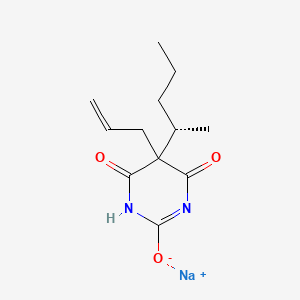
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-, also known as secobarbital sodium, is a member of the barbiturate class of compounds. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Secobarbital sodium is primarily used as a sedative and hypnotic agent, and it has been employed in anesthesia and the treatment of insomnia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital sodium involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with allyl bromide and 1-methylbutyl bromide in the presence of a base such as sodium hydroxide to form the corresponding 5-allyl-5-(1-methylbutyl)barbituric acid.
Conversion to Sodium Salt: The barbituric acid derivative is then converted to its sodium salt by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of secobarbital sodium typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Secobarbital sodium undergoes several types of chemical reactions, including:
Oxidation: Secobarbital sodium can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert secobarbital sodium to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of secobarbital sodium, as well as substituted barbiturates .
Applications De Recherche Scientifique
Secobarbital sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Used as a sedative and hypnotic agent in anesthesia and the treatment of insomnia.
Industry: Utilized in the production of other pharmaceutical compounds
Mécanisme D'action
Secobarbital sodium exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. It binds to a specific site on the GABA-A receptor/chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect .
Comparaison Avec Des Composés Similaires
Secobarbital sodium is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital:
Phenobarbital: Longer-acting, primarily used as an anticonvulsant.
Pentobarbital: Shorter-acting, used in anesthesia and euthanasia.
Amobarbital: Intermediate-acting, used as a sedative and hypnotic
Secobarbital sodium is unique in its relatively short duration of action and rapid onset, making it suitable for use in anesthesia and short-term sedation .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Thiopental
These compounds share a similar core structure but differ in their pharmacokinetic properties and clinical uses .
Propriétés
Numéro CAS |
51165-37-8 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;4,6-dioxo-5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m0./s1 |
Clé InChI |
AXXJTNXVUHVOJW-QRPNPIFTSA-M |
SMILES isomérique |
CCC[C@H](C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
SMILES canonique |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


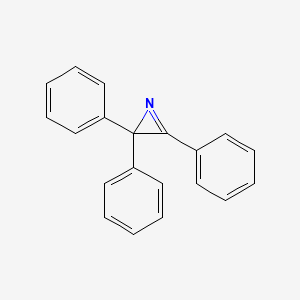

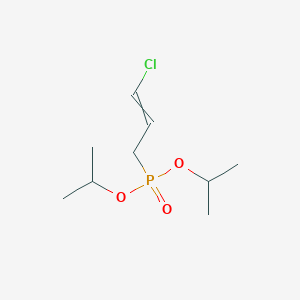
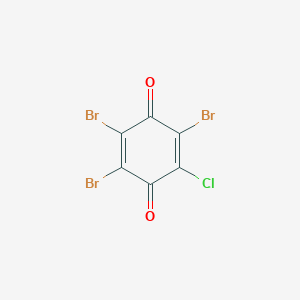
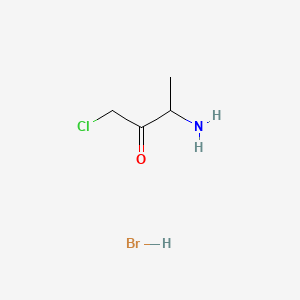
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
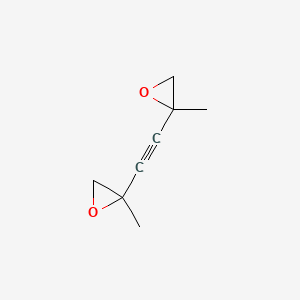
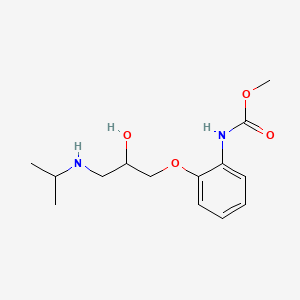
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
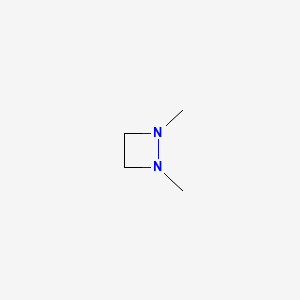

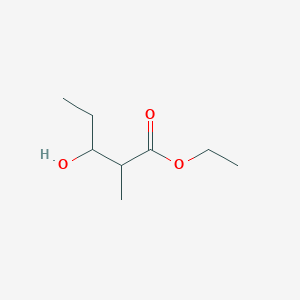
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
